molecular formula C13H15NO3 B036464 (R)-1-N-Cbz-3-Formyl-pyrrolidine CAS No. 1212062-74-2

(R)-1-N-Cbz-3-Formyl-pyrrolidine

Cat. No.: B036464
CAS No.: 1212062-74-2
M. Wt: 233.26 g/mol
InChI Key: GDPSCBPOCONUDM-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-N-Cbz-3-Formyl-pyrrolidine is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Diversity

(R)-1-N-Cbz-3-Formyl-pyrrolidine serves as a key intermediate in the enantioselective synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles. The use of cationic CpRu complexes facilitates the asymmetric intramolecular dehydrative N-allylation, significantly broadening the scope for natural product synthesis due to its wide range of applicable N-substitutions (Seki, Tanaka, & Kitamura, 2012). This versatility is further exemplified in the synthesis of hydroxylated pyrrolizidinic alkaloids through indium-mediated allylation, showcasing its utility in generating functionally diverse molecular architectures (Izquierdo, Plaza, & Yáñez, 2005).

Asymmetric Synthesis and Catalysis

The compound's role extends into asymmetric "clip-cycle" synthesis, enabling the creation of pyrrolidines and spiropyrrolidines, which are critical scaffolds in drug discovery. This methodology demonstrates the significance of Cbz-protected bis-homoallylic amines in generating compounds with high enantioselectivities, important for medicinal chemistry applications (Maddocks, Ermanis, & Clarke, 2020).

Determination of Absolute Configuration

The determination of the absolute configuration of stereoisomers using vibrational circular dichroism highlights the detailed stereochemical analysis possible with derivatives of this compound. This precise characterization is crucial for understanding the stereochemical requirements of bioactive molecules and their synthetic analogues (Procopiou et al., 2016).

Organocatalysis and Enantioselective Reactions

The synthesis of novel R-phenylglycine derived organocatalysts from this compound for direct asymmetric Michael addition of cyclohexanone to nitroalkenes illustrates the compound's contribution to the development of new catalytic methods. These reactions yield products with excellent enantioselectivities, underscoring the compound's role in facilitating stereoselective synthetic processes (Naziroğlu & Sirit, 2012).

Structural and Molecular Studies

The crystal and molecular structure determination of related compounds provides insights into the three-dimensional arrangement and intermolecular interactions, which are fundamental for designing molecules with desired physical and chemical properties (Chen et al., 2011).

Properties

IUPAC Name

benzyl (3R)-3-formylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPSCBPOCONUDM-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364044
Record name (R)-1-N-Cbz-3-Formyl-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212062-74-2
Record name (R)-1-N-Cbz-3-Formyl-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.